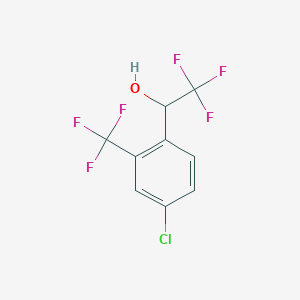

4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol

Description

4-Chloro-alpha,2-bis(trifluoromethyl)benzyl Alcohol (CAS 2229269-48-9, SY250382) is a synthetic benzyl alcohol derivative featuring two trifluoromethyl (-CF₃) groups at the alpha and 2-positions and a chlorine atom at the 4-position of the benzene ring. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₉H₆ClF₆O, with a molecular weight of approximately 296.6 g/mol (calculated), distinguishing it from simpler mono-substituted analogs .

Properties

Molecular Formula |

C9H5ClF6O |

|---|---|

Molecular Weight |

278.58 g/mol |

IUPAC Name |

1-[4-chloro-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanol |

InChI |

InChI=1S/C9H5ClF6O/c10-4-1-2-5(7(17)9(14,15)16)6(3-4)8(11,12)13/h1-3,7,17H |

InChI Key |

JQHQCMZQOOUQHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)C(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol typically involves the reaction of 4-chlorobenzotrifluoride with appropriate reagents to introduce the benzyl alcohol group. One common method includes the use of a Grignard reagent, such as phenylmagnesium bromide, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods

In industrial settings, the production of 4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

Oxidation: Formation of 4-chloro-alpha,2-bis(trifluoromethyl)benzaldehyde or 4-chloro-alpha,2-bis(trifluoromethyl)benzoic acid.

Reduction: Formation of 4-chloro-alpha,2-bis(trifluoromethyl)toluene.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs with Varying Substituent Positions

4-Chloro-alpha,3-bis(trifluoromethyl)benzyl Alcohol (SY250381, CAS 2228631-83-0)

- Structural Difference : The trifluoromethyl groups are positioned at alpha and 3-positions instead of alpha and 2-positions.

3-Fluoro-alpha,5-bis(trifluoromethyl)benzyl Alcohol (SY250362, CAS 2228565-35-1)

- Structural Difference : Substitution includes a fluorine atom at the 3-position and trifluoromethyl groups at alpha and 5-positions.

- Impact : The electron-withdrawing fluorine may further deactivate the aromatic ring, reducing solubility in polar solvents compared to the chloro-substituted target compound .

Mono-Substituted Benzyl Alcohols

4-Chloro-3-(trifluoromethyl)benzyl Alcohol (CAS 65735-71-9)

- Molecular Formula : C₈H₆ClF₃O

- Molecular Weight : 210.58 g/mol

- Key Difference: Lacks the alpha-CF₃ group, resulting in lower steric hindrance and higher reactivity in etherification reactions. For example, mono-CF₃ analogs are more reactive in carbocation-mediated syntheses .

- Applications : Used as a building block in pharmaceuticals, where moderate lipophilicity is required .

2-Chloro-5-(trifluoromethyl)benzyl Alcohol (CAS 64372-62-9)

- Molecular Weight : 210.57 g/mol

- Key Difference : The chloro and CF₃ groups are positioned at 2- and 5-positions, creating a distinct electronic environment. This arrangement may enhance thermal stability compared to the target compound’s 4-chloro substitution .

Non-Chlorinated Analogs

4-(Trifluoromethyl)benzyl Alcohol (4-TBA, CAS 349-95-1)

- Molecular Formula : C₈H₇F₃O

- Molecular Weight : 176.14 g/mol

- Key Difference : Absence of chlorine and alpha-CF₃ groups increases electron density on the ring, making it more reactive in cross-etherification reactions. For instance, 4-TBA forms stable carbocations under acidic conditions, unlike heavily substituted analogs .

- Market Data : Widely used in organic synthesis, with a projected market growth rate of 6.2% (2020–2025) .

Physicochemical Properties Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.